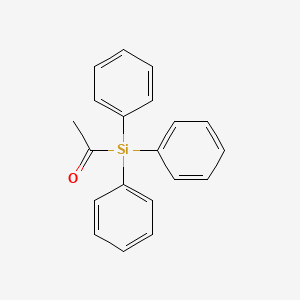

Acetyltriphenylsilane

Description

Significance as a Prototypical Acylsilane System

Acetyltriphenylsilane is frequently regarded as a prototypical acylsilane because it exemplifies the distinctive characteristics of this compound class. Its significance stems from being one of the earlier synthesized and more extensively studied acylsilanes, providing a foundational basis for comparison across the group. The electronic and steric effects of the triphenylsilyl group, combined with the acetyl moiety, create a molecule that clearly displays the unusual properties inherent to the Si-C(O) bond.

One of the most notable features of acylsilanes, prominently observed in this compound, is the unusually long silicon-carbonyl carbon bond length. X-ray crystallographic studies have determined this bond length in this compound to be 1.926 Å. wayne.eduethz.ch This is significantly longer than a typical silicon-carbon single bond, indicating a weaker and more polarized linkage. This elongated bond contributes to the distinct reactivity of acylsilanes compared to simple ketones.

The unique electronic nature of the silicon-carbonyl linkage also gives rise to distinctive spectroscopic properties. Acylsilanes exhibit absorptions in their infrared (IR) and ultraviolet-visible (UV-Vis) spectra at unusually long wavelengths. ethz.ch For instance, the carbonyl carbon of acylsilanes is significantly deshielded in ¹³C NMR spectra, a characteristic exemplified by these systems. ethz.ch These spectral features have been crucial for both the identification and the theoretical study of these compounds.

Furthermore, the reactivity of this compound serves as a model for key acylsilane reactions. It has been a key substrate in studies of nucleophilic additions and rearrangements. A notable example is the Brook rearrangement, a signature reaction of acylsilanes where a silyl (B83357) group migrates from carbon to oxygen. researchgate.net Studies on this compound's reactions with alkoxides have demonstrated competing pathways, including rearrangement and displacement of the acyl group, providing fundamental insights into the factors controlling these processes. researchgate.net Its photochemical behavior, leading to the formation of siloxycarbenes, has also been thoroughly investigated, establishing it as a benchmark for understanding the photochemistry of acylsilanes. cdnsciencepub.com

| Property | Value | Significance |

|---|---|---|

| Chemical Formula | C₂₀H₁₈OSi | Represents the elemental composition of the molecule. |

| Si-C(O) Bond Length | 1.926 Å | Unusually long, indicating a weak and reactive bond. wayne.eduethz.ch |

| Molecular Geometry | The acetyl and three phenyl groups are arranged tetrahedrally around the silicon atom. ubc.ca | Defines the three-dimensional shape and steric accessibility of the molecule. |

Historical Trajectory and Foundational Research on this compound

The study of acylsilanes began in the 1950s, with the pioneering work of Canadian chemist Adrian G. Brook. While Brook reported the first synthesis of an acylsilane, benzoyltriphenylsilane, in 1957, research into this compound followed soon after as part of the initial exploration of this new class of compounds. ethz.ch Early synthetic efforts involved the reaction of silyl-lithium reagents with acyl derivatives. For example, the reaction between triphenylsilyllithium and acetyl chloride was found to produce this compound, albeit in low yields alongside other products. electronicsandbooks.com

Foundational research quickly moved beyond synthesis to explore the unique reactivity of these compounds. A pivotal 1962 paper by A. G. Brook and N. V. Schwartz detailed the reactions of various benzoylsilanes and this compound with sodium alkoxides. researchgate.net This work was crucial in establishing the competing rearrangement and displacement reactions that characterize the interaction of nucleophiles with the silicon-carbonyl group. researchgate.net

A landmark in the foundational understanding of this compound's structure came in 1969 from the work of Peter Chung Chieh. As part of his doctoral research, Chieh determined the single-crystal X-ray structure of this compound. ubc.cabac-lac.gc.ca This study provided the first precise, experimental measurement of its molecular geometry, confirming the tetrahedral arrangement around the silicon atom and quantifying the critical Si-C(O) bond length at 1.926 Å. wayne.eduubc.ca The analysis also described the propeller-like orientation of the three phenyl rings. ubc.ca

The photochemical properties of this compound were also a subject of early investigation. Research by Brook and J. M. Duff on the photolysis of this compound in various solvents helped to lay the groundwork for understanding the light-induced reactions of acylsilanes, which are now known to proceed via siloxycarbene intermediates. cdnsciencepub.com These early synthetic, structural, and reactivity studies solidified this compound's role as a fundamental molecule in organosilicon chemistry.

| Year | Researcher(s) | Contribution | Reference |

|---|---|---|---|

| 1957 | A. G. Brook | Reports the first synthesis of an acylsilane (benzoyltriphenylsilane), initiating the field. | ethz.ch |

| 1962 | A. G. Brook & N. V. Schwartz | Published detailed studies on the reaction of this compound with alkoxides, identifying key rearrangement and displacement pathways. | researchgate.net |

| 1967 | A. G. Brook & J. M. Duff | Investigated the photolysis of acylsilanes, including this compound, contributing to the understanding of their photochemical reactivity. | cdnsciencepub.com |

| 1969 | Peter Chung Chieh | Determined the single-crystal X-ray structure, providing precise bond lengths and molecular geometry. | ubc.ca |

Structure

3D Structure

Properties

CAS No. |

4916-42-1 |

|---|---|

Molecular Formula |

C20H18OSi |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

1-triphenylsilylethanone |

InChI |

InChI=1S/C20H18OSi/c1-17(21)22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3 |

InChI Key |

GVJSGABMOHZNSD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Acetyltriphenylsilane and Analogous Acylsilanes

Nucleophilic Acylation Pathways

Nucleophilic acylation represents a direct approach to the formation of the silicon-carbonyl bond in acylsilanes. This typically involves the reaction of a silicon-based nucleophile with an acyl electrophile.

Coupling of Acyl Halides with Silylmetal Reagents

The reaction of silylmetal reagents with acyl halides is a direct method for the synthesis of acylsilanes. However, the success of this approach is highly dependent on the nature of the reagents and reaction conditions. Early attempts to synthesize acetyltriphenylsilane by reacting triphenylsilylpotassium with acetyl chloride resulted in a low yield of the desired product. Similarly, the reaction of simple silyllithium reagents with acetyl chloride often leads to complex reaction mixtures and poor yields of acetylsilanes.

More successful outcomes have been achieved using specific silylmetal reagents or by the addition of copper(I) salts. For instance, [tris(trimethylsilyl)silyl]lithium and related {alkyl[bis(trimethylsilyl)]silyl}lithium reagents react cleanly with acyl chlorides to afford the corresponding acylsilanes in good yields. The presence of copper(I) halides in stoichiometric amounts with silyllithium reagents also promotes the efficient formation of acylsilanes from acyl halides. Lithium silylcuprates, such as lithium bis(triphenylsilyl)cuprate, react with a variety of acid chlorides to produce acylsilanes, offering an advantage over silyllithium reagents by minimizing the formation of by-products. researchgate.netthieme-connect.descielo.br

Table 1: Synthesis of Acylsilanes via Coupling of Acyl Halides with Silylmetal Reagents

| Silylmetal Reagent | Acyl Halide | Additive/Co-reagent | Product | Yield (%) |

|---|---|---|---|---|

| Triphenylsilylpotassium | Acetyl chloride | None | This compound | Low |

| [Tris(trimethylsilyl)silyl]lithium | Various acyl chlorides | None | Acyl[tris(trimethylsilyl)]silanes | Good |

| Silyllithium reagents | Acetyl chloride | Copper(I) halides | Acetylsilanes | Good |

| Lithium bis(triphenylsilyl)cuprate | Various acyl chlorides | None | Acyltriphenylsilanes | Variable |

Generation from Metalloidal Diazoalkane Precursors

An alternative route to compounds related to acylsilanes involves the use of metalloidal diazoalkane precursors. The tosylhydrazones of acylsilanes and acylgermanes can be converted into the corresponding silyl- and germyldiazoalkanes. This conversion is typically achieved by treatment with n-butyllithium under conditions that are milder than those required for the synthesis of analogous carbon-based diazo compounds. A notable feature of these metalloidal diazoalkanes is their enhanced stability compared to their carbon counterparts. This increased stability is attributed to dπ–pπ bonding between the diazo group and the metalloid atom.

Silylene Insertion Reactions into Acyl Chlorides

The insertion of silylenes, the silicon analogues of carbenes, into chemical bonds offers a unique approach to the synthesis of organosilicon compounds. Research has shown that an isolable dialkylsilylene can insert exclusively into the carbon-chlorine bond of aroyl chlorides. mdpi.com This reaction provides a novel route to aroyl(chloro)silanes, which are not readily accessible through conventional synthetic methods. mdpi.com

The proposed mechanism for this reaction involves a concerted pathway through a three-membered cyclic transition state. mdpi.com While this method is effective for aroyl chlorides, its application to alkanoyl chlorides, such as acetyl chloride, is more challenging. The reaction of the isolable dialkylsilylene with acetyl chloride and other simple alkanoyl chlorides has been found to produce complex reaction mixtures. mdpi.com This is attributed to the higher reactivity of alkanoyl chlorides, which may lead to further reactions between the initial acyl(chloro)silane product and the silylene. mdpi.com

General Strategies for Acylsilane Scaffold Construction

Beyond the specific methods detailed above, several general strategies have been developed for the construction of the acylsilane scaffold. One of the most widely used methods is the dithiane route, also known as the Corey-Brook strategy. This approach involves the silylation of a 2-lithio-1,3-dithiane, followed by hydrolysis of the resulting 2-silyl-1,3-dithiane to unmask the carbonyl group. This methodology is versatile and can be used to prepare a wide range of acylsilanes.

Another common strategy is the oxidation of α-silyl alcohols. However, care must be taken in the choice of oxidizing agent, as some reagents can lead to cleavage of the silicon-carbon bond, yielding aldehydes or carboxylic acids instead of the desired acylsilane.

Reductive silylation of carboxylic acid derivatives, such as esters, provides another pathway to acylsilanes. For example, esters can be treated with trimethylsilyl (B98337) chloride and magnesium to form an intermediate that yields an acylsilane upon workup. Additionally, the reaction of pyridin-2-yl thioate esters with tris(trimethylsilyl)aluminum in the presence of copper(I) cyanide has been shown to produce acylsilanes in good to excellent yields. scielo.br

Table 2: Overview of General Strategies for Acylsilane Synthesis

| Synthetic Strategy | Key Intermediates/Reagents | Scope and Characteristics |

|---|---|---|

| Dithiane Route (Corey-Brook) | 2-Lithio-1,3-dithiane, silyl (B83357) halide, hydrolysis agent (e.g., HgCl₂) | Broadly applicable for various acylsilanes. |

| Oxidation of α-Silyl Alcohols | α-Silyl alcohol, oxidizing agent | Choice of oxidant is crucial to avoid C-Si bond cleavage. |

| Reductive Silylation of Esters | Ester, trimethylsilyl chloride, magnesium | Provides a route from readily available carboxylic acid derivatives. |

| From Pyridin-2-yl Thioate Esters | Pyridin-2-yl thioate ester, Al(SiMe₃)₃, CuCN | Efficient method affording good to excellent yields. scielo.br |

Advanced Structural Characterization and Electronic Structure Theory of Acetyltriphenylsilane

X-ray Crystallographic Analysis of Acetyltriphenylsilane

The crystal structure of this compound has been determined by X-ray diffraction. Conformational analysis, which is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is crucial for understanding its stability and reactivity. libretexts.orgscribd.com For this compound, this involves the orientation of the acetyl group relative to the triphenylsilyl moiety.

A notable feature observed in the X-ray structures of acylsilanes, including by extension this compound, is the unusually long silicon-carbonyl bond (Si-C(O)). scielo.brscielo.br This bond is significantly longer than a typical silicon-carbon single bond. For instance, an early X-ray analysis of an acylsilane revealed an Si-CO bond length of 1.926 Å, which is substantially longer than the C-CO bond in analogous ketones (approximately 1.51 Å). scielo.brscielo.br

This elongation is attributed to the electronic properties of the silicon atom, which influences the polarization of the carbonyl group. scielo.br The elongation of the Si-C bond in silylene-carbonyl complexes is also influenced by the nature of the substituents on the silicon atom. nih.govuni-saarland.de More electron-donating groups can lead to variations in the Si-CO bond length. nih.govuni-saarland.de

The term "anisotropic elongation" refers to the fact that the displacement of atoms from their average positions in a crystal lattice is not uniform in all directions. numberanalytics.comarxiv.orgccp4.ac.uk This is described by anisotropic displacement parameters (ADPs) in crystallographic refinement. numberanalytics.comarxiv.orgccp4.ac.ukcam.ac.uk High-resolution X-ray diffraction data can reveal these anisotropic effects, providing a more detailed picture of atomic motion and disorder, which can be related to the flexibility and dynamic nature of specific bonds like the Si-C(O) bond. numberanalytics.comccp4.ac.uk

| Bond | Typical Length (Å) | Observed in Acylsilanes (Å) |

|---|---|---|

| Si-C(O) | ~1.85 | ~1.926 scielo.brscielo.br |

| C-C(O) | ~1.51 | - |

Spectroscopic Probes of Electronic Structure

Spectroscopic techniques provide valuable insights into the electronic environment of atoms and bonds within a molecule. For this compound, Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are particularly informative.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for probing the electronic environment of carbon atoms. uoi.grlibretexts.orgoregonstate.edu The chemical shift (δ) of the carbonyl carbon in acylsilanes is a particularly sensitive indicator of the electronic interactions between the silicon atom and the carbonyl group. scielo.brscielo.brcapes.gov.br

In ¹³C NMR spectra of acylsilanes, the carbonyl carbon resonance appears at a significantly downfield chemical shift (higher δ value) compared to the carbonyl carbon of analogous ketones. scielo.brscielo.br This downfield shift is typically in the range of 240-250 ppm. semanticscholar.org For example, a characteristic signal for a carbonyl group bound to silicon is observed at approximately δ = 242.7 ppm. semanticscholar.org This is considerably higher than the typical chemical shifts for ketone and aldehyde carbonyls, which range from 185 to 220 ppm. uoi.grlibretexts.orgorganicchemistrydata.org This deshielding of the carbonyl carbon is attributed to the electronic effect of the silicon atom, suggesting a degree of multiple bond character in the Si-CO bond. tandfonline.com

| Compound Type | Typical ¹³C Carbonyl Chemical Shift (ppm) |

|---|---|

| Ketones | 205 - 220 libretexts.org |

| Aldehydes | 190 - 200 libretexts.org |

| Acids and Esters | 170 - 185 libretexts.org |

| Acylsilanes | ~242 semanticscholar.org |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. wikipedia.orgbioglobax.com Acylsilanes exhibit characteristic absorption bands in their UV-Vis spectra that are shifted to longer wavelengths (a bathochromic shift) compared to their carbon analogues (ketones). tandfonline.com This phenomenon is a key indicator of the unique electronic structure of the acylsilane functionality.

The long-wavelength absorption is attributed to n→π* and π→π* electronic transitions involving the carbonyl group, which are influenced by the silicon atom. wikipedia.org The energy of these transitions is lowered due to the interaction between the silicon and carbonyl moieties.

Some organosilicon compounds, particularly those with specific structural features, can exhibit photochromism, a reversible transformation between two forms having different absorption spectra upon exposure to electromagnetic radiation. upenn.edulabinsights.nlnih.gov While direct evidence for photochromism in this compound itself was not found in the search results, the photochemistry of acylsilanes is an active area of research. semanticscholar.orgresearchgate.netresearchgate.net Irradiation of some acylsilanes can lead to rearrangements, such as the Brook rearrangement, which involves the migration of a silyl (B83357) group from carbon to oxygen. semanticscholar.orgresearchgate.net This photochemical reactivity is intrinsically linked to the electronic transitions observed in their UV-Vis spectra. The study of photochromic systems often involves UV-Vis spectroscopy to monitor the changes in the absorption spectrum as the molecule switches between its different states. upenn.eduresearchgate.net

Theoretical Models of Bonding and Electronic States

The electronic landscape of this compound is governed by the interplay of the triphenylsilyl group and the acetyl moiety. Theoretical models are essential to deconstruct these interactions and understand the molecule's structure and reactivity.

Quantum Chemical Investigations of σ(Si–C)-n(O) Conjugation and Resonance Forms

A key feature in α-silyl ketones is the potential for hyperconjugation, or σ(Si–C)-n(O) conjugation, an interaction between the electrons in the silicon-carbon sigma bond and the non-bonding lone pair electrons on the carbonyl oxygen. This interaction can influence the molecule's geometry, stability, and spectroscopic properties.

Quantum chemical methods, such as Natural Bond Orbital (NBO) and Natural Resonance Theory (NRT) analyses, are powerful tools to quantify these effects. researchgate.netwikipedia.org NBO analysis can identify and quantify the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net For this compound, this would involve calculating the second-order perturbation energy (E(2)) for the interaction between the σ(Si–C) bonding orbitals and the n(O) non-bonding orbital or the π*(C=O) anti-bonding orbital. A significant E(2) value would provide quantitative evidence for this conjugation.

The primary resonance structures would include:

Structure A: The classical neutral Lewis structure.

Structure B: A zwitterionic form resulting from σ(Si–C) to π*(C=O) donation, placing a positive charge on silicon and a negative charge on oxygen. This structure highlights the hyperconjugative interaction.

A comprehensive NRT study would provide the percentage weight of each resonance contributor, offering a quantitative picture of the electronic delocalization. This data, typically presented in a table, is crucial for a deep understanding of the bonding but is not available for this compound in the reviewed literature.

Table 1: Hypothetical Natural Resonance Theory (NRT) Analysis for this compound (Note: This table is illustrative and not based on actual published data.)

| Resonance Structure | Description | Calculated Contribution (%) |

|---|---|---|

| A | Ph₃Si-C(=O)CH₃ | Data not available |

| B | Ph₃Si⁺=C(O⁻)CH₃ | Data not available |

| Other contributors | ... | Data not available |

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a three-dimensional visualization of the total electrostatic potential on the surface of a molecule. mdpi.com It is an invaluable tool for predicting chemical reactivity, as it highlights regions of electron richness and electron deficiency. rsc.orgnih.gov The MEP is calculated using quantum chemical methods and is typically color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). snnu.edu.cn

For this compound, an MEP map would be expected to show a region of high negative potential (red) around the carbonyl oxygen atom due to its lone pairs, making it a primary site for electrophilic interaction. Conversely, the carbonyl carbon would exhibit a degree of positive potential (blue or green), indicating its electrophilic character. The silicon atom and the phenyl rings would also have distinct electrostatic features influencing their interaction with other molecules.

A detailed analysis would involve identifying the values of the MEP minima (Vmin) and maxima (Vs,max), which provide quantitative measures of the potential for non-covalent interactions. mdpi.com However, no published studies containing the MEP map or associated quantitative data for this compound could be located.

Mechanistic Investigations of Acetyltriphenylsilane Reactivity

Photochemical Transformation Mechanisms

The absorption of light by acetyltriphenylsilane initiates a cascade of chemical events, leading to the formation of various reactive intermediates and final products. The primary photochemical processes are Norrish Type I cleavage and the photo-induced Brook rearrangement.

Upon photoirradiation, particularly in halogenated solvents like carbon tetrachloride, this compound undergoes a Norrish Type I cleavage. cdnsciencepub.comcdnsciencepub.com This reaction involves the homolytic scission of the silicon-acyl bond, generating a triphenylsilyl radical (•SiPh₃) and an acetyl radical (•COCH₃). cdnsciencepub.comwikipedia.orgnumberanalytics.com The formation of these radical intermediates is a key step that dictates the subsequent reaction products. cdnsciencepub.comnih.gov

The process begins with the carbonyl group absorbing a photon, leading to an excited singlet state, which can then undergo intersystem crossing to a triplet state. wikipedia.orgnumberanalytics.com Cleavage of the α-carbon-silicon bond from either of these excited states yields the two radical fragments. wikipedia.org The triphenylsilyl radicals are highly reactive and readily abstract a chlorine atom from the solvent to form triphenylchlorosilane. cdnsciencepub.com The acetyl radicals can also react with the solvent. cdnsciencepub.com This radical cleavage pathway is a characteristic reaction of acylsilanes in non-polar, halogenated environments. cdnsciencepub.com

Table 1: Products from Photolysis of Acetyltrimethylsilane in Carbon Tetrachloride cdnsciencepub.com

| Product | Yield (%) |

| Trimethylchlorosilane | 99 |

| Acetyl chloride | 67 |

| 1,1,1-Trichloropropanone | 30 |

| Hexachloroethane | 61 |

This table illustrates the products and their yields from a similar acylsilane, highlighting the outcomes of Norrish Type I cleavage and subsequent radical reactions.

In an alternative pathway to Norrish Type I cleavage, photo-excited this compound can undergo a 1,2-silyl shift from carbon to the carbonyl oxygen, an intramolecular process known as the photo-Brook rearrangement. snnu.edu.cnnih.govnovartis.com This rearrangement results in the formation of a highly reactive intermediate called a siloxycarbene. snnu.edu.cnnih.govresearchgate.net The generation of this nucleophilic carbene is a pivotal step in the photochemistry of acylsilanes in polar solvents. cdnsciencepub.comsnnu.edu.cn

The mechanism is believed to proceed from an excited singlet state of the acylsilane. snnu.edu.cn The presence of an aryl group conjugated with the carbonyl can lower the excitation energy, facilitating the rearrangement directly on the singlet hypersurface. rsc.org This process is often reversible, which can extend the effective lifetime of the siloxycarbene, allowing it to be trapped by various reagents. researchgate.net The formation of siloxycarbenes is a key feature that distinguishes the photochemistry of acylsilanes from that of typical ketones. snnu.edu.cnresearchgate.net

When this compound is photolyzed in halogenated solvents such as carbon tetrachloride or chloroethylenes, the primary pathway is the Norrish Type I cleavage, leading to triphenylsilyl and acetyl radicals. cdnsciencepub.comcdnsciencepub.com The highly reactive triphenylsilyl radical readily abstracts a halogen atom from the solvent to form triphenylsilyl chloride. cdnsciencepub.comcdnsciencepub.com For instance, in carbon tetrachloride, trimethylchlorosilane is formed in near-quantitative yield from acetyltrimethylsilane. cdnsciencepub.com

In non-polar, non-halogenated solvents like cyclohexane (B81311), the reaction is more complex. cdnsciencepub.comnih.gov In the absence of an easily abstractable halogen atom, the triphenylsilyl radical can attack the carbonyl oxygen of an unreacted this compound molecule. cdnsciencepub.com This leads to a new radical species that can then undergo conventional radical reactions like disproportionation or recombination, resulting in a complex mixture of products. cdnsciencepub.com Under certain conditions, the silyl (B83357) radicals can also add to carbon-carbon double bonds. cdnsciencepub.com

Table 2: Major Products from Photolysis of this compound in Cyclohexane cdnsciencepub.com

| Compound | Relative Yield (%) |

| 1,2-bis(triphenylsiloxy)-1,2-dimethylethylene | 28 |

| 1-(Triphenylsiloxy)ethyl triphenylsilyl ether | 44 |

| Triphenylsilanol | 28 |

Siloxycarbenes generated from the photo-Brook rearrangement are nucleophilic and readily react with protic reagents, which are compounds containing acidic hydrogens like alcohols, water, or acetic acid. novartis.comcdnsciencepub.comksu.edu.samasterorganicchemistry.com The siloxycarbene can insert into the O-H bond of an alcohol, for example, to form a mixed acetal. snnu.edu.cncdnsciencepub.com These reactions are often clean and rapid, especially in the presence of a weak base like pyridine. cdnsciencepub.com

These initially formed mixed acetals can undergo subsequent acid-catalyzed solvolysis. cdnsciencepub.com The acid catalyst appears to be a by-product of the photolysis reaction itself. cdnsciencepub.com Two distinct mechanisms for this solvolysis have been identified:

Carbon-Oxygen Bond Cleavage : Predominant for mixed acetals derived from benzoyltriphenylsilane, this pathway involves protonation on the siloxy-oxygen, followed by dissociation to form a resonance-stabilized carbocation and triphenylsilanol. The carbocation is then trapped by the alcohol solvent. cdnsciencepub.com

Silicon-Oxygen Bond Cleavage : This pathway is favored by mixed acetals from this compound. It involves cleavage of the Si-O bond, similar to the solvolysis of alkoxysilanes. cdnsciencepub.com

The choice between these pathways is influenced by the stability of the potential carbocation intermediate. cdnsciencepub.com

In addition to intermolecular reactions, the reactive intermediates generated from the photolysis of this compound and related acylsilanes can undergo intramolecular reactions. Specifically, photochemically generated siloxycarbenes can participate in intramolecular cycloaddition reactions. acs.orgtuni.fi

For instance, a novel formal [4+1]-cycloaddition of a photogenerated siloxycarbene with an electrophilic diene has been reported, leading to highly functionalized cyclopentenes. tuni.fi This demonstrates the synthetic utility of these intermediates in constructing cyclic systems. Furthermore, light-induced siloxy carbenes have been shown to participate in intramolecular 1,2-carbonyl addition to proximal esters, expanding the known reactivity of acylsilanes. acs.org These intramolecular pathways provide a route to complex cyclic and polycyclic structures from relatively simple acylsilane precursors. tuni.fi

Thermal and Catalytic Reaction Mechanisms

While the photochemistry of this compound is well-explored, it can also undergo transformations under thermal and catalytic conditions. Heating this compound can induce a thermal Brook rearrangement to form the siloxycarbene, similar to the photochemical pathway. chinesechemsoc.org This thermally generated carbene can then participate in various reactions.

Catalytic reactions of this compound are also known. For example, treatment with sodium alkoxides can lead to competing reactions: rearrangement to a dialkoxysilane via migration of a phenyl group from silicon to carbon, or displacement of the acyl group to yield an alkoxysilane and an aldehyde. researchgate.net The solvent polarity plays a significant role in determining the outcome of these competing pathways. researchgate.net Additionally, transition metal-catalyzed reactions have been developed where acylsilanes can act as nucleophilic carbene precursors. acs.org

Nucleophilic Attack Modalities and Associated Rearrangements

The reaction of this compound with nucleophiles can proceed through different pathways, largely dependent on the nature of the nucleophile and the reaction conditions. One proposed mechanism involves the initial nucleophilic attack on the silicon atom. This can be followed by rearrangements, a concept supported by studies on related acylsilanes where ethoxide ion was used as the nucleophile. wayne.edu The products obtained in such reactions suggest an initial attack on the silicon atom, leading to subsequent rearrangements. wayne.edu

Another possibility is the nucleophilic attack on the carbonyl carbon. This can lead to a more complex mechanism involving rearrangements. wayne.edu For instance, the photolysis of this compound in non-polar, non-halogenated solvents like cyclohexane results in a complex mixture of products. This is primarily attributed to the attack of silyl radicals on the carbonyl oxygen of an unreacted acylsilane molecule, which is then followed by standard disproportionation or recombination reactions. cdnsciencepub.com

A notable rearrangement in acylsilane chemistry is the Brook rearrangement, which involves the migration of a silicon group from carbon to oxygen. wayne.edu While this has been proposed for solution-phase reactions, computational studies have not confirmed its occurrence in the gas phase. wayne.edu The photolysis of this compound can also lead to the formation of siloxycarbenes through a 1,2-silyl shift, which can then be trapped by various reagents. cdnsciencepub.comsnnu.edu.cn

The table below summarizes the products obtained from the photolysis of this compound in different solvents, illustrating the diverse reaction pathways.

| Solvent | Major Products | Proposed Intermediates |

| Cyclohexane | Complex mixture | Triphenylsilyl radicals |

| Alcohols (with base) | Mixed acetals | Siloxycarbenes |

| Carbon tetrachloride | Chlorosilanes | Silyl radicals |

This table showcases the varied reactivity of this compound under different photolytic conditions.

Fluoride-Anion Catalysis in Desilylation Reactions

Fluoride (B91410) ions are known to catalyze the desilylation of acylsilanes, a reaction that can lead to the formation of aldehydes and ketones. wayne.edu This process is particularly effective when the acyl substituent is electron-withdrawing, allowing the resulting acyl anion to be trapped by suitable electrophiles. wayne.edu This positions the acylsilane as a precursor to an acyl anion. wayne.edu

The mechanism is believed to be initiated by the nucleophilic attack of the fluoride ion on the silicon atom of the acylsilane. wayne.edu This forms a pentacoordinated silicon intermediate which can then decompose. wayne.edu Theoretical studies on the reaction of fluoride ions with formylsilane show that the initial adduct is formed without an energy barrier. wayne.edu The reaction to displace the acyl group as an anion is endothermic. wayne.edu

This fluoride-catalyzed desilylation can compete with rearrangement reactions, highlighting the nuanced reactivity of acylsilanes. wayne.edu

Silylene and Silene Intermediate Chemistry in Related Systems

Silylenes (SiR₂) and silenes (R₂Si=CR₂) are highly reactive intermediates that have been implicated in the chemistry of acylsilanes and related organosilicon compounds. wikipedia.orgrsc.org Silylenes, the silicon analogs of carbenes, can be generated through various methods, including the thermolysis or photolysis of polysilanes. wikipedia.org

In the context of acylsilane chemistry, photolysis can lead to the formation of siloxycarbenes, which can then rearrange to form silenes. nih.gov Trapping experiments with methanol (B129727) provide evidence for the formation of silene intermediates. nih.gov The photolysis of certain bisacylsilanes can generate a monosilene intermediate, which upon further irradiation can form a bissilene that undergoes dimerization. nih.gov Interestingly, this dimerization can occur in a head-to-tail fashion, contrary to the expected head-to-head dimerization of Brook-type silenes. nih.gov

The reactivity of silenes is diverse; they can undergo cycloaddition reactions with alkynes and carbonyl compounds. rsc.orgacs.org Theoretical studies on the reaction of silenes with acetylene (B1199291) have explored concerted, zwitterionic, and biradical pathways. rsc.org The relative energies of these pathways are influenced by the substituents on the silene and the polarity of the solvent. rsc.org

Copper-Catalyzed Silyl Transfer to Carbonyl Electrophiles

Copper catalysis has emerged as a significant tool in organosilicon chemistry, facilitating the transfer of silyl groups to various electrophiles. sioc-journal.cnuic.edu The copper-catalyzed 1,4-silylation of α,β-unsaturated carbonyl compounds with disilanes was an early example of this reactivity. wiley-vch.de The proposed mechanism involves the formation of a silylcopper intermediate through σ-bond metathesis, which then undergoes 1,4-addition to the carbonyl compound. wiley-vch.de

More recently, silylboronates have been used as silicon nucleophiles in copper-catalyzed reactions. wiley-vch.de Chiral N-heterocyclic carbene (NHC) copper complexes have been shown to effectively catalyze the conjugate silyl addition to α,β-unsaturated ketones, yielding chiral β-silyl ketones with high enantioselectivity. wiley-vch.de

In a notable reaction, acylsilanes can react with 1,3-dienes under copper catalysis to produce α-silyl tertiary alcohols. beilstein-journals.org A detailed mechanistic study of the NHC-copper catalyzed 1,2-addition of silicon pro-nucleophiles to aldehydes suggests the involvement of a Cu-Si species that undergoes a rapid Brook rearrangement to form a C-Cu bond-containing intermediate. beilstein-journals.org

The table below provides examples of copper-catalyzed silyl transfer reactions.

| Reactants | Catalyst System | Product Type |

| α,β-Unsaturated carbonyl + Disilane | Copper salt / Bu₃P | 1,4-Silyl addition product |

| α,β-Unsaturated ketone + Silylboronate | Chiral NHC-Cu complex | Chiral β-Silyl ketone |

| Acylsilane + 1,3-Diene | Copper / Phosphoramidite ligand | α-Silyl tertiary alcohol |

This table illustrates the versatility of copper catalysis in forming new silicon-carbon bonds.

Competitive and Concerted Reaction Pathways and Intermediates

The distinction between concerted and stepwise reaction mechanisms is crucial for understanding the reactivity of this compound and related compounds. nih.gov A concerted reaction proceeds through a single transition state without any intermediates, while a stepwise mechanism involves one or more intermediates. taylorandfrancis.comebsco.com

In some cases, what appears to be a concerted reaction based on experimental observations may, in fact, proceed through a short-lived intermediate, a phenomenon influenced by reaction dynamics. nih.gov For certain reactions, such as the cyclization of enyne-allenes, a single minimum-energy path may not fully describe the reaction, necessitating a consideration of dynamic effects. nih.gov

The photolysis of this compound provides a clear example of competitive pathways. In non-polar solvents, a radical pathway dominates, while in protic solvents, the formation of siloxycarbenes via a rearrangement becomes significant. cdnsciencepub.comcdnsciencepub.com Furthermore, fluoride-catalyzed desilylation can compete with rearrangement reactions, as discussed earlier. wayne.edu

The study of competitive reaction pathways is essential for controlling the outcome of a reaction. For instance, in the context of proton-coupled electron transfer (CPET) reactions, changing the solvent polarity can alter the energetics of different states, making certain pathways more favorable than others. diva-portal.org This principle can be applied to direct the reactivity of this compound towards a desired product.

Advanced Applications in Chemical Synthesis and Materials Science

Precursor Chemistry for Novel Organosilicon Compounds

The utility of acetyltriphenylsilane as a precursor is a cornerstone of its importance in modern organic synthesis. It provides access to transient reactive intermediates that are otherwise difficult to generate, paving the way for novel synthetic transformations and the construction of elaborate molecular frameworks.

Generation of Silenes and Other Transient Reactive Intermediates for Organic Transformations

This compound is a key player in the generation of silenes, which are highly reactive silicon analogs of alkenes. These transient species are valuable reagents in organic synthesis. researchgate.net The photochemical or thermal treatment of acylsilanes, including this compound, can lead to a 1,2-silyl shift, resulting in the formation of a siloxycarbene intermediate. snnu.edu.cnnstl.gov.cn This siloxycarbene can then rearrange to form a silene. researchgate.net

These generated silenes can participate in a variety of cycloaddition reactions. For instance, they can react with dienes in a [4+2] cycloaddition to form silacyclohexenes, which are versatile intermediates for further synthetic elaborations. researchgate.net

Beyond silenes, the photochemical excitation of this compound can also generate other reactive intermediates. snnu.edu.cn These short-lived, high-energy molecules are not part of the final product but are crucial for understanding reaction mechanisms. allen.inslideshare.netlibretexts.orglibretexts.orglumenlearning.com The generation of these intermediates from this compound opens up avenues for new reaction pathways and the synthesis of novel compounds. snnu.edu.cn

Table 1: Transient Reactive Intermediates from this compound and their Applications

| Intermediate | Generation Method | Subsequent Reactions | Application |

| Silene | Photolysis or thermolysis | [4+2] Cycloaddition with dienes | Synthesis of silacyclohexenes |

| Siloxycarbene | Photochemical 1,2-silyl shift | Insertion into O-H bonds, reaction with aldehydes | Synthesis of α-hydroxyketones, acetals |

Construction of Complex Molecular Architectures (e.g., Heterocycles, α-Hydroxyketones, Silylated Chromones)

The reactive intermediates derived from this compound are instrumental in the synthesis of complex organic molecules, including heterocycles and α-hydroxyketones. snnu.edu.cnuwindsor.caosi.lvorganic-chemistry.orgijpsr.com

α-Hydroxyketones: The photochemical generation of a siloxycarbene from this compound enables its reaction with aldehydes. snnu.edu.cn This process, often assisted by a Lewis acid, leads to the formation of α-hydroxyketones, which are important building blocks in organic synthesis and are found in various biologically active molecules. snnu.edu.cnorganic-chemistry.orggoogle.comnih.gov

Heterocycles: While direct, specific examples of this compound being used to synthesize a broad range of heterocycles are not extensively detailed in the provided results, the generation of reactive intermediates like silenes and carbenes provides a conceptual basis for their potential use in constructing heterocyclic rings. uwindsor.cast-andrews.ac.uk These intermediates can, in principle, undergo cycloaddition or insertion reactions with appropriate substrates to form various heterocyclic systems.

Silylated Chromones: Information specifically detailing the synthesis of silylated chromones using this compound was not found in the provided search results.

Functional Components in Smart Materials Systems

The unique photochemical properties of this compound extend its utility into the realm of materials science, particularly in the development of "smart" materials that respond to external stimuli.

Photoresponsive Compositions for Refractive Index Modulation

This compound can be incorporated as a functional component in photoresponsive polymer systems. These materials are designed to change their refractive index (RI) upon exposure to light, a property crucial for the fabrication of photonic devices like waveguides and optical data storage. nih.govresearchgate.netrsc.org

The mechanism often involves a photoreaction of the acylsilane moiety within the polymer matrix. This reaction can induce a change in the local molecular structure and density, leading to a modulation of the refractive index in the irradiated areas. rsc.org This allows for the precise "writing" of high and low refractive index patterns within the material using light, a process known as photopatterning. nih.gov

Table 2: Photoresponsive Polymer Systems

| Polymer System Component | Stimulus | Response | Application |

| This compound (as a component) | UV Light | Change in Refractive Index | Waveguides, Optical Data Storage |

Advanced Catalytic Systems Componentry, e.g., Olefin Polymerization

In addition to its role in synthesis and materials, this compound has been cited as a component in advanced catalytic systems, specifically in the context of olefin polymerization.

Ziegler-Natta catalysts are a class of catalysts used extensively in the production of polyolefins like polyethylene (B3416737) and polypropylene. libretexts.orgminia.edu.egvedantu.com These catalyst systems typically consist of a transition metal compound and a co-catalyst, often an organoaluminum compound. minia.edu.egvedantu.com Certain silicon-containing compounds can act as external or internal donors in these systems, influencing the activity and stereoselectivity of the polymerization process.

A patent application lists this compound among a group of oxygen-containing silane (B1218182) compounds that can be used as a component (C) in an olefin polymerization catalyst system. google.com While the specific role and efficacy of this compound in this context are not detailed, its inclusion suggests a potential function in modulating the performance of these important industrial catalysts. google.comevonik.com

Computational Chemistry Contributions to Acetyltriphenylsilane Research

Elucidation of Electronic Structures and Ground States

Computational chemistry provides powerful methods for calculating and analyzing the electronic structure of molecules, which governs their physical and chemical properties. nih.gov For acetyltriphenylsilane, theoretical studies have been crucial in explaining its distinctive spectroscopic and structural features.

Experimental observations of acylsilanes reveal unusual characteristics compared to their carbon analogues (ketones). Notably, they exhibit a significant lowering of the carbonyl (C=O) stretching frequency in infrared (IR) spectra and a large shift of the n → π* absorption band to longer wavelengths (around 370-420 nm) in UV-Vis spectra. wayne.edu Early interpretations attributed these phenomena to an inductive effect caused by electron release from the silicon atom. wayne.edu

Computational studies, often employing Density Functional Theory (DFT), have provided a more detailed picture. openaccessjournals.comresearchgate.net These calculations help in understanding the ground-state geometry and electron distribution. X-ray crystallography has shown that in solid this compound, the silicon atom is in a tetrahedral environment, bonded to the acetyl group and three propeller-oriented phenyl rings. ubc.ca A key structural feature is the Si-C(acetyl) bond length of 1.926 Å, which is significantly longer than a typical Si-C single bond (1.84-1.87 Å). wayne.edu In contrast, the C=O bond length is 1.21 Å, similar to that in a standard ketone, despite the lowered vibrational frequency. wayne.edu

Theoretical calculations can model these geometric parameters and correlate them with the electronic structure. By analyzing the molecular orbitals and charge distribution, computational models can quantify the nature of the Si-C bond and the interaction between the silicon atom and the carbonyl group. These models help to explain how the electropositive silicon atom influences the energy levels of the carbonyl group's molecular orbitals, leading to the observed spectroscopic shifts. wayne.edu Deep learning methods are also emerging as a powerful tool for predicting ground-state molecular conformations. arxiv.org

Selected Structural and Spectroscopic Data for this compound

Click to view interactive data table

| Parameter | Experimental Value | Computational Insight | Reference |

|---|---|---|---|

| Si-C(acetyl) Bond Length | 1.926 Å | Longer than a standard Si-C bond, indicating unique electronic interactions. | wayne.edu |

| C=O Bond Length | 1.21 Å | Comparable to a typical ketone, despite a lower vibrational frequency. | wayne.edu |

| C=O Stretching Frequency | Anomalously low | Attributed to electronic effects from the silicon atom influencing the carbonyl bond. | wayne.edu |

| n → π* Absorption | ~370-420 nm | Shifted to longer wavelengths compared to carbon analogues, suggesting a smaller HOMO-LUMO gap. | wayne.edu |

Reaction Pathway Analysis and Transition State Characterization

Understanding how a chemical reaction proceeds requires mapping its reaction pathway—the sequence of structural changes from reactants to products. nih.gov Computational chemistry is uniquely suited for this task, as it allows for the characterization of short-lived, high-energy species like transition states. nih.govmit.edu A transition state is the point of highest energy along a reaction coordinate, representing a saddle point on the potential energy surface. scm.com

For this compound and related acylsilanes, computational methods have been used to investigate various reaction mechanisms. snnu.edu.cn One significant reaction is the photochemical rearrangement. The proposed mechanism begins with the photoexcitation of the acylsilane to a singlet excited state. snnu.edu.cn This is followed by a 1,2-silyl shift from carbon to the carbonyl oxygen, which generates a highly reactive singlet siloxycarbene intermediate. snnu.edu.cn

Computational chemists can model this entire pathway:

Geometry Optimization: The structures of the reactant, intermediates, and products are optimized to find their lowest energy conformations.

Transition State Search: Algorithms are used to locate the transition state structure connecting the reactant and the intermediate (or product). scm.com

Frequency Analysis: This calculation is performed on the optimized structures. For a stable molecule (reactant, product, intermediate), all vibrational frequencies will be real. For a true transition state, exactly one imaginary frequency will be found, corresponding to the motion along the reaction coordinate. scm.com

This analysis allows for a detailed understanding of the reaction's feasibility and kinetics. For instance, in the photochemical rearrangement of acylsilanes, computational studies can determine the energy barrier for the 1,2-silyl shift and characterize the electronic nature of the resulting siloxycarbene. snnu.edu.cn

Illustrative Computational Analysis of a Reaction Pathway

Click to view interactive data table

| Species | Description | Key Computational Finding | Reference |

|---|---|---|---|

| Reactant (Ground State) | This compound | Optimized geometry and electronic structure. | wayne.edu |

| Excited State | Singlet excited state (S₁) | Energy relative to the ground state is calculated. | snnu.edu.cn |

| Transition State (TS) | Structure for the 1,2-silyl shift | Located as a first-order saddle point with one imaginary frequency. Its energy determines the activation barrier. | scm.comsnnu.edu.cn |

| Intermediate | Singlet siloxycarbene | Characterized as a transient species that can be trapped or undergo further reaction. | snnu.edu.cn |

| Product | Result of carbene trapping | Calculated stability relative to the reactant. | snnu.edu.cn |

Mechanistic Predictions and Selectivity Rationalization

Beyond mapping a single pathway, computational chemistry can predict the most likely mechanism among several possibilities and rationalize the selectivity (chemo-, regio-, or stereoselectivity) of a reaction. chemrxiv.orgnih.gov This is achieved by comparing the calculated activation energy barriers for all competing pathways. The pathway with the lowest energy barrier is kinetically favored and will be the dominant route for product formation. nih.gov

In the chemistry of acylsilanes, computational studies have provided crucial rationalizations for observed reactivity patterns. snnu.edu.cn For example, the photochemical generation of siloxycarbenes from acylsilanes can be followed by various insertion reactions. It has been observed experimentally that the success of these reactions is highly dependent on the electronic nature of the substituents on the acylsilane. snnu.edu.cn

Electronic Effects: Acylsilanes with electron-donating or neutral substituents react efficiently. However, those bearing strongly electron-withdrawing groups often fail to yield the desired products. snnu.edu.cn Computational analysis can explain this by examining the electronic structure of the key siloxycarbene intermediate. The calculations can show how substituents alter the nucleophilicity of the carbene. Electron-withdrawing groups decrease its nucleophilicity, hindering its ability to react with electrophiles or insert into bonds, thus rationalizing the poor reaction outcomes. snnu.edu.cn

Steric Effects: Computational models can also quantify the impact of steric hindrance. For rearrangement reactions, theoretical studies have indicated that both the electron density of substituents and steric crowding around the reaction center can influence which pathway is favored. snnu.edu.cn

By comparing the activation energies for different potential outcomes—such as the desired carbene insertion versus an undesired side reaction like Norrish-type fragmentation—computational models can predict the product distribution with considerable accuracy. snnu.edu.cn This predictive power is invaluable for guiding experimental efforts in designing more efficient and selective chemical transformations. chemrxiv.org

Table of Compounds

Mentioned Chemical Compounds

Click to view interactive data table

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₂₀H₁₈OSi |

| Siloxycarbene | R-C-O-SiR₃ (general) |

Future Perspectives and Emerging Research Avenues for Acetyltriphenylsilane and Acylsilanes

Development of Novel Catalytic Methods for Acylsilane Functionalization

The advancement of synthetic chemistry relies heavily on the development of new catalytic methods that offer efficiency, selectivity, and sustainability. For acylsilanes, research is geared towards expanding their synthetic utility through innovative catalytic transformations.

One major area of development is the use of acylsilanes as weakly coordinating directing groups in C–H functionalization. digitellinc.com This strategy allows for the site-selective introduction of functional groups at positions previously difficult to access. For instance, cobalt complexes have been successfully used to catalyze the ortho-C–H functionalization of benzoyl silanes, enabling the installation of allyl and amido groups. researchgate.net This approach opens a pathway to more complex acylsilane derivatives that can serve as versatile synthetic intermediates. digitellinc.com

Asymmetric catalysis involving acylsilanes is another burgeoning field. The goal is to create chiral molecules with high enantioselectivity, which is crucial in medicinal chemistry and materials science. A notable example is the non-enzymatic catalytic asymmetric cyanation of acylsilanes, which yields densely functionalized carbon centers with silyl (B83357), cyano, and hydroxy groups. rsc.org Organocatalytic methods, such as those employing chiral guanidines for asymmetric Michael reactions with nitroolefins, are also being explored to control stereochemistry. scielo.br

Furthermore, transition-metal-catalyzed reactions that activate the C–Si bond of acylsilanes are expanding the repertoire of acylsilane chemistry. Palladium-catalyzed additions of the C–Si bond across allenes and alkynes provide direct routes to functionalized alkenylsilane derivatives. snnu.edu.cnacs.org In a different vein, nickel-catalyzed decarbonylative silylation of silyl ketones presents a novel method for synthesizing structurally diverse arylsilanes. researchgate.net The generation of acyl radicals from acylsilanes under photoredox-catalyzed conditions is yet another strategy being developed for the formation of unsymmetrical ketones. scielo.br

A summary of selected novel catalytic methods is presented below:

Table 1: Examples of Novel Catalytic Methods for Acylsilane Functionalization| Catalytic Method | Catalyst/Reagent | Transformation | Product Type |

|---|---|---|---|

| Ortho C–H Functionalization | Cp*Co(III) complexes | Allylation/Amidation of benzoyl silanes | Functionalized benzoyl silanes |

| Asymmetric Cyanation | Chiral Lewis Base | Cyanation of acylsilanes | Chiral α-silyl-α-hydroxy cyanohydrins |

| Asymmetric Michael Addition | Chiral Guanidine | Addition to nitroolefins | Chiral γ-nitro acylsilanes |

| Silylacylation | Palladium complexes | Addition of C-Si bond across allenes | Functionalized alkenylsilanes |

| Decarbonylative Silylation | Nickel complexes | CO extrusion from silyl ketones | Arylsilanes |

| Acyl Radical Generation | Photoredox catalysts (e.g., Acridinium salts) | Acylation of Michael acceptors | Unsymmetrical ketones |

Integration into Advanced Synthetic Methodologies for Complex Molecule Synthesis

The construction of complex molecules, such as natural products and pharmaceuticals, requires a robust toolbox of synthetic methods. Acylsilanes are increasingly being integrated into advanced synthetic strategies due to their unique reactivity, which allows for novel bond constructions and molecular architectures. nih.gov

Acylsilanes serve as valuable synthetic linchpins that can be transformed into various other functional groups. scielo.br They can act as equivalents of aldehydes or esters, with the bulky silyl group providing a means for stereochemical control during nucleophilic additions. rsc.orgacs.org This feature is particularly useful in the synthesis of polyketide-type structures and other stereochemically rich targets. For example, chelation-controlled additions of organometallic reagents to α-alkoxy-β-silyloxy-acylsilanes have been shown to produce all-syn triols with high diastereoselectivity. acs.org

The Brook rearrangement, a characteristic reaction of acylsilanes involving the migration of a silicon atom from carbon to a nascent alkoxide oxygen, is a cornerstone of their application in complex synthesis. acs.orgchinesechemsoc.org This rearrangement can be strategically employed in tandem reaction sequences to build intricate molecular frameworks.

Photoredox catalysis has emerged as a powerful tool for generating acyl radicals from acylsilanes under mild conditions. scielo.bracs.org This allows for their use in Giese-type additions and other radical-mediated C-C bond-forming reactions, expanding the possibilities for late-stage functionalization of complex molecules. acs.orgacs.org The generation of acyl radicals from acylsilanes using visible light provides a milder alternative to traditional methods and has been applied to the synthesis of unsymmetrical ketones. scielo.brresearchgate.net

The synthesis of organofluorine compounds, which are of great interest in medicinal chemistry, represents another area where acylsilanes are proving valuable. researchgate.net Reactions involving the in situ generation of difluoroenoxysilanes from acylsilanes and trifluoromethylation reagents provide access to a variety of α,α-difluoroketones. researchgate.net

Table 2: Applications of Acylsilanes in Complex Synthesis

| Synthetic Strategy | Key Reaction | Intermediate/Equivalent | Target Structure/Moiety |

|---|---|---|---|

| Stereocontrolled Synthesis | Nucleophilic Addition | Aldehyde/Ester Equivalent | Polyketide fragments, all-syn triols |

| Tandem Reactions | Brook Rearrangement | Silyl enol ether | Complex carbocyclic/heterocyclic systems |

| Photoredox Catalysis | Radical Addition | Acyl radical | Unsymmetrical ketones |

| Fluorine Chemistry | Difluoroenoxysilane generation | α,α-Difluoroketone precursor | Organofluorine compounds |

| C-H Functionalization | Directed C-H activation | Transformative directing group | Elaborated aromatic scaffolds |

Exploration of New Material Science Applications based on Acylsilane Reactivity

The unique photochemical and reactive properties of the acylsilane moiety are being increasingly explored for applications beyond traditional organic synthesis, particularly in the realm of material science. rsc.orgsnnu.edu.cn The ability to generate reactive intermediates like siloxycarbenes and acyl radicals under specific stimuli makes them attractive for creating functional and responsive materials. chinesechemsoc.org

A significant emerging application is in the development of photodegradable polymers. acs.org By incorporating acylsilane monomers into a polymer backbone, for example through ring-opening metathesis polymerization (ROMP), materials can be designed to degrade upon exposure to light. digitellinc.comresearchgate.net This process is typically initiated by a photo-induced Brook rearrangement to form a siloxycarbene, which can then undergo further reactions leading to polymer chain cleavage. digitellinc.comacs.org Such materials have potential uses in smart coatings, biomedical devices, and other areas where controlled degradation is desirable. digitellinc.comresearchgate.net

Acylsilanes are also being investigated as highly efficient photoinitiators for polymerization. nih.gov Upon irradiation with visible light, they can generate radicals capable of initiating free radical or cationic polymerization. researchgate.net D-galactose-substituted acylgermanes, which share structural similarities with acylsilanes, have been shown to be promising visible light photoinitiators with the added benefit of high solubility. nih.gov This is particularly relevant for applications in medicine, such as dental filling materials and 3D printing of biomedical scaffolds, where biocompatibility and curing with non-harmful visible light are crucial. nih.gov

The generation of siloxycarbenes from acylsilanes via photolysis has also led to the development of "photo-click" chemistry. nih.gov This involves the highly efficient and atom-economic coupling of acylsilanes with other molecules, such as indoles, under mild light-mediated conditions. nih.gov This methodology has been applied to the conjugation of complex molecules and the crosslinking and folding of polymers, opening up new avenues for creating advanced macromolecular architectures. nih.gov

Table 3: Emerging Material Science Applications of Acylsilanes

| Application Area | Key Property/Reaction | Resulting Material/Function | Potential Use |

|---|---|---|---|

| Photodegradable Polymers | Photo-Brook Rearrangement | Backbone-cleavable polymers | Smart coatings, biomedical devices |

| Photoinitiators | Photochemical radical generation | Cross-linked polymer networks | Dental fillings, 3D printing |

| Photo-Click Chemistry | Siloxycarbene insertion | Conjugated macromolecules | Advanced polymer architectures |

| Functional Organosilicon Materials | Versatile reactivity | Silicon-containing polymers/materials | Medicinal and materials chemistry |

Q & A

Basic: What are the established methodologies for synthesizing acetyltriphenylsilane, and how can researchers optimize yield and purity?

Answer:

Synthesis typically involves the reaction of triphenylsilane with acetyl chloride in anhydrous conditions, using a catalyst like aluminum chloride. Key steps include:

- Precursor selection : Ensure high-purity triphenylsilane and acetyl chloride to minimize side reactions .

- Reaction monitoring : Use thin-layer chromatography (TLC) or in situ NMR to track progress.

- Purification : Column chromatography or recrystallization in hexane/ethyl acetate mixtures improves purity .

- Yield optimization : Adjust stoichiometry (e.g., 1.2:1 molar ratio of acetyl chloride to silane) and temperature (60–80°C). Document deviations using NIH guidelines for reproducibility .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- NMR : and NMR confirm acetyl group integration and silicon environment. For example, NMR typically shows a peak at δ −18 to −22 ppm .

- FT-IR : Look for Si–C (~1250 cm) and C=O (~1700 cm) stretches.

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion ([M+H] at m/z 349.1).

- HPLC : Reverse-phase C18 columns assess purity (>98% ideal for mechanistic studies) .

Basic: How does this compound’s stability vary under different storage conditions?

Answer:

Stability studies should include:

- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen (decomposition onset ~200°C).

- Light sensitivity : Store in amber vials; UV-Vis spectroscopy monitors photodegradation.

- Humidity tests : Karl Fischer titration quantifies hydrolysis; silica gel desiccants prevent moisture ingress .

Table 1: Stability Data Summary

| Condition | Degradation Rate (%) | Key Degradation Product |

|---|---|---|

| 25°C, dark, dry | <5% over 6 months | None detected |

| 40°C, 75% RH | 25% over 1 month | Triphenylsilanol |

Advanced: How can computational modeling (e.g., DFT) elucidate this compound’s reactivity in cross-coupling reactions?

Answer:

- DFT parameters : Use B3LYP/6-311G(d,p) to model transition states and activation energies.

- Mechanistic insights : Simulate Si–C bond cleavage pathways under catalytic conditions (e.g., Pd-mediated systems). Compare with experimental kinetics .

- Software tools : Gaussian 16 or ORCA for calculations; visualize with VMD or PyMOL .

Advanced: What strategies resolve contradictions in reported catalytic activity data for this compound?

Answer:

- Meta-analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like solvent polarity (e.g., toluene vs. DMF) and catalyst loading .

- Controlled replication : Reproduce conflicting experiments with standardized protocols (NIH preclinical checklist) .

- Statistical validation : Apply ANOVA to assess significance of reported activity differences (p < 0.05 threshold) .

Advanced: How can researchers design experiments to probe this compound’s role in silicon-based polymer synthesis?

Answer:

- Experimental design :

- Variables : Monomer ratios (e.g., styrene:silane), initiator type (radical vs. anionic).

- Characterization : GPC for molecular weight, DSC for thermal transitions.

- Hypothesis testing : Use DOE (Design of Experiments) to optimize polymerization efficiency .

Basic: What are the best practices for handling this compound in air-sensitive reactions?

Answer:

- Glovebox/Schlenk techniques : Maintain argon atmosphere during weighing and reactions.

- Quenching protocols : Use methanol/ice baths to safely deactivate excess reagent.

- Waste disposal : Neutralize with aqueous NaHCO before disposal .

Advanced: How does isotopic labeling (e.g., 13C^{13}\text{C}13C-acetyl) enhance mechanistic studies of this compound?

Answer:

- Tracing pathways : NMR tracks acetyl group transfer in catalytic cycles.

- Kinetic isotope effects (KIE) : Compare reaction rates with labeled vs. unlabeled substrates to identify rate-determining steps .

Basic: What toxicity and safety protocols are critical for this compound research?

Answer:

- Acute toxicity : Follow OECD 423 guidelines for rodent studies (LD > 2000 mg/kg suggests low toxicity).

- PPE : Wear nitrile gloves and safety goggles; avoid inhalation using fume hoods .

Advanced: How can machine learning predict novel applications of this compound in materials science?

Answer:

- Data curation : Compile datasets of silane properties (e.g., bond energies, solubility parameters) .

- Model training : Use Random Forest or neural networks to predict reactivity in untested solvents or catalysts .

- Validation : Cross-check predictions with targeted experiments (e.g., solvatochromic assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.